molecular formula C5H7NO2 B8274650 Isocyanoethyl acetate

Isocyanoethyl acetate

Cat. No.: B8274650
M. Wt: 113.11 g/mol
InChI Key: QPJPUCGXUIZVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocyanoethyl acetate is an organic compound that belongs to the class of isocyanides. It is characterized by the presence of an isocyano group (-NC) attached to an ethyl acetate moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in the production of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocyanoethyl acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with an isocyanide precursor under specific conditions. For instance, the dehydration of N-formylglycine using reactive triphosgene can generate ethyl isocyanoacetate in situ . Another method involves the treatment of ethyl acetate with substituted aryl or heteryl amines to yield cyanoacetamide derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow synthesis has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isocyanoethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

    Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles .

Scientific Research Applications

Isocyanoethyl acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their potential therapeutic effects.

    Medicine: Research into this compound derivatives has led to the discovery of compounds with potential medicinal properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of isocyanoethyl acetate involves its reactivity with various nucleophiles and electrophiles. The isocyano group (-NC) is highly reactive and can participate in multiple reaction pathways, including cycloaddition and nucleophilic substitution. These reactions often lead to the formation of complex molecular structures with diverse biological and chemical properties .

Comparison with Similar Compounds

Isocyanoethyl acetate can be compared with other similar compounds such as isocyanatoethyl methacrylate and ethyl isocyanoacetate. While all these compounds contain the isocyano group, their reactivity and applications differ:

List of Similar Compounds

  • Isocyanatoethyl methacrylate
  • Ethyl isocyanoacetate
  • Methyl isocyanoacetate
  • Benzyl isocyanate

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-isocyanoethyl acetate

InChI

InChI=1S/C5H7NO2/c1-5(7)8-4-3-6-2/h3-4H2,1H3

InChI Key

QPJPUCGXUIZVEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC[N+]#[C-]

Origin of Product

United States

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